molecular formula C7H12O3 B122942 Methyl tetrahydro-2H-pyran-3-carboxylate CAS No. 159358-47-1

Methyl tetrahydro-2H-pyran-3-carboxylate

Cat. No.: B122942
CAS No.: 159358-47-1
M. Wt: 144.17 g/mol
InChI Key: RWQWURYBHIADGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl tetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula C7H12O3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Chemical Reactions Analysis

Types of Reactions

Methyl tetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which methyl tetrahydro-2H-pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl tetrahydro-2H-pyran-3-carboxylate is unique due to its specific substitution at the 3-position of the pyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl oxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQWURYBHIADGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517639
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18729-20-9
Record name Methyl oxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl tetrahydro-2H-pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl tetrahydro-2H-pyran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl tetrahydro-2H-pyran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl tetrahydro-2H-pyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl tetrahydro-2H-pyran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl tetrahydro-2H-pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.